molecular formula C25H28N8S2 B4852455 N'-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA

N'-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA

Cat. No.: B4852455
M. Wt: 504.7 g/mol
InChI Key: ZJEDNMUKNFLRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes multiple pyrazole and thiourea groups

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-[[4-[(4-ethylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8S2/c1-3-18-5-9-20(10-6-18)28-24(34)30-22-13-26-32(15-22)17-33-16-23(14-27-33)31-25(35)29-21-11-7-19(4-2)8-12-21/h5-16H,3-4,17H2,1-2H3,(H2,28,30,34)(H2,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEDNMUKNFLRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the ethylanilino and carbothioyl groups. The final step involves the formation of the thiourea linkage under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed activities. For example, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N(1-(((4-(ACETYLAMINO)ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ET)3-PH-ACRYLAMIDE
  • Other pyrazole-based thioureas

Uniqueness

N’-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA stands out due to its specific structural features, which confer unique chemical and biological properties. Its dual pyrazole and thiourea groups provide a versatile framework for various applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA
Reactant of Route 2
N'-{1-[(4-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(4-ETHYLPHENYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.